1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound featuring a unique combination of functional groups, including a dimethylaminoethyl side chain, a hydroxy group, a benzofuran moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. A common approach might include:
Formation of the Benzofuran Moiety: Starting with a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, which undergoes cyclization reactions to form the benzofuran ring.
Introduction of the Dimethylaminoethyl Side Chain: This step involves the alkylation of an intermediate with dimethylaminoethyl chloride under basic conditions.
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving the condensation of an appropriate diketone with an amine.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like coupling agents (e.g., EDC, DCC) and catalysts to facilitate bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for scalability, yield, and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 or LiAlH4.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Halides, thiols, amines
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound might be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. The presence of the benzofuran and pyrrol-2-one moieties suggests potential activity against certain biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique combination of functional groups.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The benzofuran moiety could engage in π-π stacking interactions, while the dimethylaminoethyl side chain might form ionic or hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(benzofuran-2-carbonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: Lacks the methoxy groups, potentially altering its reactivity and biological activity.
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: Similar structure but without the methoxy group on the phenyl ring, which could affect its chemical properties.
Uniqueness
The presence of both methoxy groups and the benzofuran moiety in 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one makes it unique. These functional groups can influence its solubility, reactivity, and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H26N2O6 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-(3-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H26N2O6/c1-26(2)11-12-27-21(15-7-5-9-17(13-15)31-3)20(23(29)25(27)30)22(28)19-14-16-8-6-10-18(32-4)24(16)33-19/h5-10,13-14,21,29H,11-12H2,1-4H3 |
InChI Key |
ZSVJTIJCBLFMCX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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